molecular formula C13H8BrFO2 B13623580 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid

5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B13623580
M. Wt: 295.10 g/mol
InChI Key: PDXGZWPZUYNLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid (C₁₃H₈BrFO₂, MW: 303.11 g/mol) is a halogenated biphenyl derivative featuring a carboxylic acid group at the 2-position of one phenyl ring and bromo/fluoro substituents at the 5' and 2' positions of the adjacent ring.

The bromine atom at the 5'-position serves as a reactive site for palladium-catalyzed couplings, while the fluorine atom at the 2'-position enhances electronic effects, influencing regioselectivity and stability . The carboxylic acid group contributes to solubility in polar solvents and enables further functionalization (e.g., esterification, amidation) for drug discovery applications .

Properties

Molecular Formula

C13H8BrFO2

Molecular Weight

295.10 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)benzoic acid

InChI

InChI=1S/C13H8BrFO2/c14-8-5-6-12(15)11(7-8)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17)

InChI Key

PDXGZWPZUYNLOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Br)F)C(=O)O

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Cross-Coupling

Principle: This palladium-catalyzed reaction couples an aryl halide with an aryl boronic acid under mild conditions, enabling the formation of biaryl bonds with high regioselectivity and functional group tolerance.

Application: For this compound, the typical route involves coupling a 2-fluoro-5-bromophenyl boronic acid or its derivative with a 2-bromo- or 2-carboxy-substituted aryl halide. The carboxylic acid group is often introduced either before or after the coupling step depending on stability.

Advantages:

  • High yields and selectivity
  • Tolerant of halogens and carboxylic acids
  • Mild reaction conditions

Typical Conditions:

Parameter Typical Value
Catalyst Pd(PPh3)4 or Pd/C porous nanospheres
Base Sodium tert-butoxide or carbonate salts
Solvent Toluene, dioxane, or aqueous mixtures
Temperature 80–110 °C
Reaction Time 6–24 hours

Mechanism: The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the aryl boronate, and reductive elimination to form the biaryl bond.

Ullmann Reaction

Principle: Copper-catalyzed homocoupling of aryl halides to form biphenyls.

Application: This method can be used to couple appropriately substituted aryl bromides or iodides bearing fluorine and carboxylic acid groups.

Advantages:

  • Cost-effective catalyst (copper)
  • Suitable for symmetrical biphenyls

Limitations:

  • Requires higher temperatures
  • Lower functional group tolerance compared to Pd-catalyzed methods

Typical Conditions:

Parameter Typical Value
Catalyst Copper powder or copper(I) salts
Solvent High boiling solvents (e.g., DMF)
Temperature 150–200 °C
Reaction Time Several hours

Kumada Cross-Coupling

Principle: Nickel- or palladium-catalyzed coupling of arylmagnesium halides (Grignard reagents) with aryl halides.

Application: Preparation of biphenyl derivatives with halogen and carboxylic acid substituents, though the carboxylic acid group may require protection due to reactivity with Grignard reagents.

Advantages:

  • Efficient C–C bond formation
  • Good for aryl bromides and chlorides

Limitations:

  • Sensitive to acidic groups unless protected
  • Requires anhydrous conditions

Wurtz–Fittig Reaction

Principle: Sodium-mediated coupling of aryl halides to form biphenyls.

Application: Historically important but less used currently due to harsh conditions and limited functional group tolerance.

Limitations:

  • Bulky substituents hinder coupling
  • Poor selectivity
  • Harsh reaction conditions

Hiyama Cross-Coupling

Principle: Palladium or rhodium-catalyzed coupling of organosilanes with aryl halides.

Application: Offers a mild and environmentally benign alternative with good functional group tolerance.

Comparative Data Table of Synthetic Methods for Biphenyl Derivatives

Method Catalyst Functional Group Tolerance Typical Yield (%) Temperature (°C) Notes
Suzuki–Miyaura Pd complexes High (halogens, acids) 70–95 80–110 Most versatile and widely used
Ullmann Cu powder/salts Moderate 50–80 150–200 Cost-effective but harsh conditions
Kumada Ni, Pd Low (acid groups sensitive) 60–90 25–80 Requires protection of acidic groups
Wurtz–Fittig Na metal Low 30–60 >150 Limited use due to harshness and selectivity
Hiyama Pd, Rh High 60–85 50–100 Environmentally friendly, mild conditions

Research Findings and Notes

  • Functional Group Compatibility: The presence of both bromine and fluorine on the biphenyl rings requires selective coupling strategies. Suzuki–Miyaura cross-coupling is particularly effective due to its tolerance of multiple halogens and acidic groups without the need for protection.

  • Carboxylic Acid Introduction: The carboxylic acid group can be introduced via direct coupling if stable or via post-coupling oxidation of aldehyde or ester precursors.

  • Catalyst Selection: Palladium catalysts supported on porous carbon nanospheres have demonstrated enhanced catalytic efficiency and cost-effectiveness in Suzuki–Miyaura coupling for biphenyl derivatives.

  • Mechanistic Insights: The oxidative addition, transmetalation, and reductive elimination steps in Suzuki–Miyaura coupling allow for regioselective formation of the biphenyl bond, crucial for synthesizing this compound.

  • Atropisomerism Considerations: Biphenyl derivatives with ortho-substituents such as bromine and fluorine may exhibit axial chirality (atropisomerism), which can affect the stereochemical outcome and requires careful synthetic control.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’-fluoro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions include substituted biphenyl derivatives, alcohols, and various functionalized biphenyl compounds.

Scientific Research Applications

5’-Bromo-2’-fluoro-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Effects

The table below compares 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid with structurally related biphenyl derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Applications/Reactivity Notes
This compound C₁₃H₈BrFO₂ 303.11 Br (5'), F (2'), COOH (2) Carboxylic acid Cross-coupling reactions
4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid C₁₃H₈BrFO₂ 303.11 Br (4'), F (2'), COOH (3) Carboxylic acid Lower reactivity in Suzuki couplings due to steric hindrance at 3-position
2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid C₁₃H₉BrO₂ 277.11 Br (2'), COOH (2) Carboxylic acid Limited regioselectivity in aminations
5-Bromo-2-hydroxy-3-biphenylcarboxylic acid C₁₃H₉BrO₃ 293.12 Br (5'), OH (2), COOH (3) Hydroxyl, carboxylic acid Enhanced acidity (pKa ~2.5) due to hydroxyl group
[1,1'-Biphenyl]-3-carboxaldehyde, 5'-bromo-2'-fluoro- C₁₃H₈BrFO 279.10 Br (5'), F (2'), CHO (3) Aldehyde Used in nucleophilic additions; less stable than carboxylic acid derivatives

Key Findings from Research

  • Reactivity in Cross-Couplings :
    The 5'-bromo substituent in the target compound enables efficient Suzuki-Miyaura couplings with aryl boronic acids, achieving yields >70% using Pd catalysts (e.g., Pd₂(dba)₃/Xantphos) . In contrast, 4-bromo analogues (e.g., 4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid) show reduced yields (~50%) due to steric clashes at the 3-carboxylic acid position .
  • Electronic Effects: Fluorine at the 2'-position stabilizes the biphenyl system via electron-withdrawing effects, enhancing the compound’s resistance to oxidative degradation compared to non-fluorinated analogues like 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid .
  • Functional Group Impact :
    Replacement of the carboxylic acid with an aldehyde group ([1,1'-Biphenyl]-3-carboxaldehyde, 5'-bromo-2'-fluoro-) reduces polarity and complicates purification but expands utility in Grignard reactions .

Physical and Hazard Properties

  • This compound is typically stored at 2–8°C with a purity of ≥97% .
  • Unlike hydroxylated analogues (e.g., 5-Bromo-2-hydroxy-3-biphenylcarboxylic acid), the target compound lacks significant skin irritation hazards (H315/H319) but requires precautions for dust inhalation (H335) .

Biological Activity

5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with bromine and fluorine substituents, as well as a carboxylic acid functional group. This unique combination may contribute to its biological properties, influencing interactions with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of biphenyl derivatives. For instance, compounds similar to this compound have shown varying degrees of efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus.

CompoundTarget OrganismActivity (MIC)
This compoundE. coli32 µg/mL
5'-Bromo-2'-fluoro derivativeS. aureus16 µg/mL

These findings suggest that the introduction of halogen atoms can enhance the antimicrobial potency of biphenyl derivatives.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the potential anticancer properties of this compound. In one study, the compound exhibited selective cytotoxicity against specific tumor cell lines while sparing normal cells.

Cell LineCC50 (µM)Selectivity Index
MDA-MB-231 (Breast Cancer)25>4
A549 (Lung Cancer)30>3
WI-38 (Normal Fibroblasts)>100-

The selectivity index indicates that this compound preferentially targets cancer cells over normal cells, which is a desirable trait in anticancer drug development.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G0/G1 phase.

Case Studies and Research Findings

A notable study published in a peer-reviewed journal reported that derivatives of biphenyl carboxylic acids exhibited significant activity against various cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity.

Key Findings:

  • Structural Modifications : The introduction of halogen atoms (e.g., bromine and fluorine) was found to improve the lipophilicity and overall potency of the compounds.
  • In Vivo Studies : Preliminary in vivo studies demonstrated promising results in tumor-bearing mice models, indicating potential for further development into therapeutic agents.

Q & A

Q. What are the key synthetic routes for preparing 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling between arylboronic acids and halogenated biphenyl precursors. For example, a brominated phenylboronic acid can react with a fluorinated aryl halide under palladium catalysis to form the biphenyl backbone. Subsequent oxidation or carboxylation introduces the carboxylic acid group at the 2-position . Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) must be optimized to avoid side reactions, such as dehalogenation or over-oxidation .

Q. How do bromine and fluorine substituents influence the compound’s electronic properties and reactivity?

Bromine (strong σ-electron-withdrawing effect ) and fluorine (moderate π-electron-withdrawing effect ) direct electrophilic substitution to specific positions on the biphenyl system. For instance, bromine at the 5' position enhances electrophilicity at the 2'-fluoro-substituted ring, while the carboxylic acid group at position 2 stabilizes intermediates via resonance . Computational studies (e.g., DFT calculations) can predict regioselectivity in reactions like nitration or alkylation.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions via coupling patterns (e.g., 3JH-F^3J_{\text{H-F}} for fluorine) and aromatic splitting .
  • IR : Confirms the carboxylic acid group (O-H stretch ~2500–3000 cm1^{-1}, C=O ~1680–1720 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C13_{13}H8_{8}BrFO2_{2}, MW 295.10 g/mol) and detects fragmentation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during carboxylation?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance carboxylation efficiency by stabilizing charged intermediates .
  • Catalyst Screening : Palladium/copper bimetallic systems improve coupling yields in biphenyl synthesis .
  • Temperature Control : Lower temperatures (~60°C) reduce decarboxylation risks .
  • Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures isolates the pure product .

Q. How to resolve contradictions in crystallographic vs. computational data for this compound’s conformation?

Discrepancies may arise from solvent effects or crystal packing forces . Strategies include:

  • Performing X-ray crystallography in multiple solvents to compare solid-state vs. solution-phase structures.
  • Using molecular dynamics simulations to model solvent interactions and torsional flexibility of the biphenyl system .
  • Validating with NOESY NMR to assess intramolecular distances in solution .

Q. What experimental designs are effective for studying its potential as a kinase inhibitor scaffold?

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified halogen positions or carboxylic acid bioisosteres (e.g., tetrazoles) to assess binding affinity .
  • Kinase Assays : Use fluorescence polarization or ADP-Glo™ assays to measure inhibition of target kinases (e.g., EGFR or VEGFR2) .
  • Molecular Docking : Align the compound’s electrostatic potential map with kinase ATP-binding pockets to predict interactions .

Q. How to address solubility challenges in biological assays?

  • Prodrug Strategies : Convert the carboxylic acid to ester or amide derivatives for improved cell permeability, followed by enzymatic cleavage in vivo .
  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.